3,4-Diacetoxycinnamic acid

Descripción general

Descripción

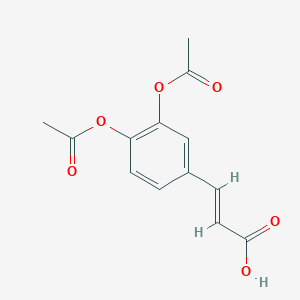

3,4-Diacetoxycinnamic acid: is an organic compound with the molecular formula C13H12O6 It is a derivative of cinnamic acid, where the hydroxyl groups on the benzene ring are acetylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetoxycinnamic acid typically involves the acetylation of 3,4-dihydroxycinnamic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-70°C to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar acetylation process. The raw materials used are readily available, and the synthesis conditions are mild, making the process cost-effective and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diacetoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted cinnamic acid derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 3,4-diacetoxycinnamic acid can be categorized into several key areas:

- Antioxidant Activity : Cinnamic acid derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in the prevention of chronic diseases such as cancer and cardiovascular disorders .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing potential as a topical antimicrobial agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in managing conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Anticancer Potential : Recent studies indicate that this compound can inhibit the proliferation of cancer cells. It has been evaluated for its effects on colorectal cancer cells, where it demonstrated significant antiproliferative activity .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are extensive:

- Drug Development : Its derivatives are being explored as potential candidates for new drug formulations targeting various diseases. For instance, compounds derived from this compound have been synthesized and tested for their anticancer properties .

- Topical Formulations : Due to its antimicrobial and anti-inflammatory properties, this compound is being incorporated into topical formulations for skin infections and inflammatory skin conditions .

Applications in Cosmetics

In the cosmetic industry, this compound is used for:

- Skin Care Products : Its antioxidant properties make it a valuable ingredient in anti-aging creams and serums. It helps protect the skin from oxidative damage caused by UV radiation and pollution .

- Fragrance Components : The compound is also utilized for its pleasant aroma in various cosmetic products .

Agricultural Applications

The agricultural sector benefits from the application of this compound through:

- Pesticidal Properties : Research indicates that cinnamic acid derivatives can act as natural pesticides due to their ability to inhibit fungal growth and repel insects .

Case Studies

Several studies highlight the effectiveness of this compound across different applications:

- Antimicrobial Efficacy Study :

- Anti-inflammatory Research :

- Anticancer Activity Assessment :

Mecanismo De Acción

The mechanism of action of 3,4-Diacetoxycinnamic acid involves its interaction with various molecular targets. It exerts its effects through the following pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparación Con Compuestos Similares

3,4-Dimethoxycinnamic acid: A derivative of cinnamic acid with methoxy groups instead of acetoxy groups.

Ferulic acid: Another cinnamic acid derivative with a methoxy and a hydroxyl group.

Sinapic acid: Contains methoxy and hydroxyl groups and is known for its antioxidant and anti-inflammatory effects.

Uniqueness: 3,4-Diacetoxycinnamic acid is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives. Its acetylated structure makes it more lipophilic, enhancing its ability to interact with lipid membranes and cellular components .

Actividad Biológica

3,4-Diacetoxycinnamic acid (DACA) is a derivative of cinnamic acid that has garnered interest due to its various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 236.22 g/mol

The compound features two acetoxy groups attached to the 3 and 4 positions of the cinnamic acid backbone, which contribute to its biological properties.

Antimicrobial Activity

DACA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) :

This suggests that DACA has selective antibacterial activity, which could be harnessed for therapeutic applications in treating infections.

Antioxidant Properties

DACA has been reported to possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can protect cells from damage, potentially reducing the risk of chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that DACA may modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which suggests a mechanism for its potential use in inflammatory conditions . This property is particularly relevant in the context of chronic diseases where inflammation plays a key role.

The biological activities of DACA are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DACA may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Mechanisms : The compound enhances the body's antioxidant defenses by upregulating antioxidant enzymes and scavenging reactive oxygen species (ROS).

- Membrane Disruption : DACA can disrupt bacterial membranes, leading to cell lysis and death .

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study conducted on various strains of bacteria highlighted DACA's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response in bacterial inhibition, with higher concentrations yielding more significant effects. -

Anti-inflammatory Study :

In a controlled experiment involving inflammatory cytokine assays, DACA was shown to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent. -

Oxidative Stress Model :

In models of oxidative stress induced by hydrogen peroxide, DACA demonstrated protective effects on neuronal cells by reducing markers of oxidative damage and improving cell viability .

Data Summary Table

Propiedades

IUPAC Name |

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIYGBWFISUTHI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-48-2 | |

| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4-diacetoxycinnamic acid (DACA) in modifying polylactide (PLA) properties?

A1: DACA is used as a bio-based conjugate to enhance the thermal stability and introduce photoreactivity in PLAs. [, , , ] This is achieved by conjugating DACA to the terminal hydroxyl groups of PLA chains. [, , ] This conjugation can significantly increase the thermal decomposition temperature (T10) of PLA. [, ] For instance, DACA-conjugated stereocomplexes showed minimal weight loss (above 98%) during isothermal degradation at 200°C for 120 minutes, while unmodified PLAs showed a 23% weight reduction under the same conditions. []

Q2: How does DACA conjugation affect the stereocomplexation of polylactides?

A2: The presence of DACA at the chain ends of PLAs influences their ability to form stereocomplexes. [] While stereocomplexation is still achievable with DACA conjugation, the molecular weight (Mn) of the enantiomeric PLAs plays a crucial role. [] The most significant improvements in melting temperature (Tm) and T10 are observed when specific Mn ranges of enantiomeric PLAs are used. [] This suggests a delicate balance between the influence of DACA conjugation and the efficiency of stereocomplex formation.

Q3: Can you elaborate on the photoreactive properties of DACA-modified PLAs and their potential applications?

A3: DACA-conjugated PLAs and their stereocomplexes exhibit photoreactivity. [] This photoreactivity allows for potential applications where light-induced changes in material properties are desired. For example, DACA-PLLA nanoparticles demonstrated a size decrease upon UV irradiation before particle formation. [] This photocontrollable size change opens up possibilities for drug delivery systems where controlled release is essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.